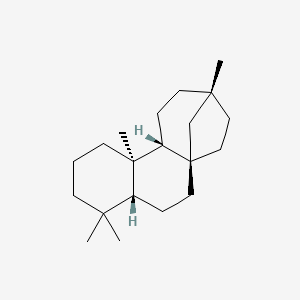

Beyerane

Descripción

Overview of Diterpenoid Chemistry and Scientific Significance

Diterpenoids are a major class of terpenoids, a large group of naturally occurring organic chemicals. Structurally, they are defined as having a 20-carbon skeleton (C20) derived from four isoprene (B109036) units. bartleby.com The biosynthesis of these compounds in plants, fungi, and animals proceeds through the HMG-CoA reductase pathway, with geranylgeranyl pyrophosphate (GGPP) serving as the universal C20 precursor. wikipedia.org From GGPP, enzymes known as diterpene synthases and cytochromes P450 generate a vast array of structurally diverse molecules. wikipedia.orgnih.gov As of 2016, over 18,450 distinct diterpenoids, belonging to 126 different skeleton types, had been identified. mdpi.com

The basic molecular formula for a diterpene hydrocarbon is C₂₀H₃₂. wikipedia.org However, the term diterpenoid is used for structures that have been functionalized, for instance with alcohol, aldehyde, or acidic groups. bartleby.com These functionalizations contribute to their high lipophilicity and diverse chemical properties. bartleby.com Diterpenoids are classified based on the number of rings in their structure, ranging from acyclic to tetracyclic and even more complex systems. hebmu.edu.cn The beyerane skeleton is a prominent example of a tetracyclic diterpenoid framework. hebmu.edu.cn

The scientific significance of diterpenoids is rooted in their immense structural diversity and potent biological activities. nih.gov They are key components of plant resins and are involved in various physiological processes. bartleby.com Many diterpenoids have been found to possess valuable pharmacological properties, including anti-inflammatory, antimicrobial, cytotoxic, antiviral, and immunomodulatory effects. mdpi.comnih.gov A well-known example is the taxane (B156437) class of diterpenoids, which includes the widely used chemotherapy agent, paclitaxel (B517696) (Taxol). wikipedia.org This vast therapeutic potential continues to drive research into the isolation, synthesis, and biological evaluation of new and known diterpenoids. nih.gov

Historical Trajectory and Evolution of this compound Research

While the broader study of diterpenes dates back to the 19th century, dedicated research into the this compound class is a more recent development. mdpi.com The history of this compound chemistry is intrinsically linked to that of another class of tetracyclic diterpenoids, the ent-kauranes. A pivotal moment in the evolution of this compound research occurred in the 1950s and 1960s. A research group led by E. Mosettig was studying steviol (B1681142), an ent-kaurane diterpenoid. They discovered that under acidic conditions, steviol undergoes a Wagner-Meerwein rearrangement of its carbon skeleton to form a more stable isomer, isosteviol (B191626). hebmu.edu.cnresearchgate.net This isomer possesses the ent-beyerane skeleton, and this acid-catalyzed conversion became a foundational reaction in the study and synthesis of this compound derivatives. researchgate.netacs.org

Early research focused on the isolation and structural elucidation of this compound diterpenoids from natural sources. They were identified as constituents in various plants, often co-occurring with related tetracyclic diterpenes like kauranes, atisanes, and trachylobanes. scispace.com For instance, ent-beyer-15-ene was found in the essential oil of Araucaria araucana, and various this compound derivatives were identified as major components in the heartwood of Androstachys johnsonii and in plants of the Erythroxylum genus. scispace.comufba.brrsc.org The advancement of spectroscopic methods was critical in accurately determining the complex three-dimensional structures of these compounds.

The biosynthesis of these related tetracyclic diterpenes from geranylgeranyl pyrophosphate was also a subject of early investigation. It was found that cell-free enzyme preparations could produce ent-beyer-15-ene alongside other diterpene hydrocarbons, hinting at common biosynthetic origins and complex enzymatic pathways that dictate the final skeletal arrangement. scispace.com

Current Research Frontiers and Unresolved Questions Pertaining to this compound

Modern research on this compound diterpenoids is multifaceted, spanning synthetic chemistry, drug discovery, and mechanistic biochemistry. A significant frontier is the development of efficient and controlled synthetic routes to the this compound core and its analogues. researchgate.net Chemists are exploring novel strategies, such as radical annulations, to construct the characteristic bicyclo[3.2.1]octane motif found within the this compound skeleton, enabling the synthesis of various natural products. researchgate.net

The biological activity of this compound derivatives is perhaps the most active area of current investigation. A groundbreaking recent discovery is the potent activity of certain ent-beyerane compounds as inhibitors of the ArnT enzyme in Gram-negative bacteria. acs.orgacs.org This enzyme is responsible for a key mechanism of resistance to colistin (B93849), a last-resort antibiotic. By inhibiting ArnT, these this compound derivatives can restore the efficacy of colistin, identifying the this compound skeleton as a "privileged scaffold" for developing urgently needed antibiotic adjuvants. acs.org Researchers are actively synthesizing and testing new derivatives to optimize this activity. acs.orgnih.gov Furthermore, other this compound derivatives continue to be evaluated for cytotoxic and antitumoral properties. researchgate.netmdpi.com

Despite significant progress, several questions remain unresolved. A central challenge is understanding the precise enzymatic mechanisms that control the complex series of carbocation rearrangements during biosynthesis, directing the cyclization of GGPP toward the this compound skeleton over other related structures like kaurane (B74193) or atiserane. researchgate.net Quantum chemical calculations are being employed to model these transition states, but a complete picture of how diterpene synthase enzymes achieve such high fidelity is still developing. researchgate.net Additionally, while many new this compound diterpenoids are being isolated from natural sources, a large number have not yet been screened for biological activity, representing a significant untapped resource for drug discovery. mdpi.com The development of scalable and cost-effective synthetic methods for producing promising lead compounds for clinical study also remains a key challenge for the field. acs.org

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C20H34 |

|---|---|

Peso molecular |

274.5 g/mol |

Nombre IUPAC |

(1S,4R,9R,10R,13R)-5,5,9,13-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane |

InChI |

InChI=1S/C20H34/c1-17(2)8-5-9-19(4)15(17)7-11-20-13-12-18(3,14-20)10-6-16(19)20/h15-16H,5-14H2,1-4H3/t15-,16+,18-,19-,20+/m1/s1 |

Clave InChI |

YCKKQNLYSGRKQV-LHDHZVESSA-N |

SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)(CC4)C)C)C |

SMILES isomérico |

C[C@]12CC[C@H]3[C@@]4(CCCC([C@H]4CC[C@@]3(C1)CC2)(C)C)C |

SMILES canónico |

CC1(CCCC2(C1CCC34C2CCC(C3)(CC4)C)C)C |

Origen del producto |

United States |

Isolation and Natural Occurrence of Beyerane Compounds

Phytochemical Discovery and Initial Isolation Methodologies

The journey to isolate and identify beyerane compounds began with classic phytochemical screening of plant extracts. Initial methodologies relied on solvent extraction of plant material followed by laborious purification steps to yield pure compounds for structural elucidation.

Botanical Sources Yielding this compound Diterpenoids

This compound diterpenoids have been isolated from a select group of plants, often found in unique ecological niches. Key botanical sources include species from the Euphorbiaceae, Solanaceae, and Rhizophoraceae families.

One of the primary sources is Excoecaria parvifolia, a tree native to Australia, from which a diverse array of this compound diterpenes has been isolated. nih.gov Another significant source is Fabiana densa var. ramulosa, a resinous shrub indigenous to the Andes mountains in Chile. nih.govacs.orgresearchgate.net This plant produces several ent-beyerene derivatives. More recently, the Indian mangrove plant Rhizophora mucronata has been identified as a source of novel this compound diterpenoids. researchgate.net

Furthermore, the this compound skeleton is accessible through the semisynthesis of naturally abundant diterpenoids. The ent-kaurane skeleton of steviol (B1681142), the aglycone of stevioside (B1681144) from Stevia rebaudiana, can be converted into the ent-beyerane framework through an acid-catalyzed Wagner–Meerwein rearrangement. nih.govacs.org This makes S. rebaudiana an important indirect source for obtaining the core this compound scaffold.

| Botanical Source | Family | Geographical Location | Specific this compound Compounds Isolated |

|---|---|---|---|

| Excoecaria parvifolia | Euphorbiaceae | Northern Australia | Various this compound diterpenes, including (+)-stachenol and novel oxidized derivatives. nih.gov |

| Fabiana densa var. ramulosa | Solanaceae | Chile (Andes Mountains) | ent-beyer-15-en-18-ol, ent-beyer-15-en-18-O-oxalate, ent-beyer-15-en-18-O-malonate, ent-beyer-15-en-18-O-succinate. nih.govnih.gov |

| Rhizophora mucronata | Rhizophoraceae | India (Mangrove ecosystems) | Rhizophorin B (ent-3β,20-epoxy-3α,18-dihydroxy-15-beyerene). researchgate.net |

| Stevia rebaudiana (for semisynthesis) | Asteraceae | Paraguay, Brazil | Source of steviol (an ent-kaurane), which is converted to the ent-beyerane skeleton (isosteviol). nih.govresearchgate.net |

Geobotanical Distribution and Species-Specific Production

The production of this compound diterpenoids is highly species-specific and linked to the distinct geographical and environmental conditions where the source plants thrive.

Excoecaria parvifolia is distributed across northern Australia, from northern Western Australia to Queensland, typically growing in seasonally waterlogged clay flats. wikipedia.org The heartwood of this tree is the primary site of accumulation for its characteristic this compound compounds. nih.gov

Fabiana densa is found in the arid, high-altitude environments of the Andes in South America. nih.gov The resinous exudate from its leaves and aerial parts contains a mixture of ent-beyerene diterpenoids, likely produced as a defense mechanism against environmental stressors. researchgate.netuchile.cl

Rhizophora mucronata grows in the intertidal zones of mangrove forests in India. researchgate.net The isolation of this compound diterpenoids from this plant highlights mangrove ecosystems as a promising frontier for discovering novel natural products.

Stevia rebaudiana , the source for the precursor to semisynthetic beyeranes, is native to the border region of Paraguay and Brazil, preferring humid, subtropical habitats. nih.gov

Advanced Extraction and Separation Techniques for this compound

The isolation of pure this compound compounds from complex plant matrices necessitates sophisticated extraction and separation methodologies. Modern techniques have evolved to improve efficiency, yield, and purity while minimizing environmental impact.

Chromatographic Fractionation for Complex Mixtures

Chromatography is the cornerstone of natural product isolation. The process typically begins with the extraction of dried plant material using a solvent selected based on the polarity of the target compounds. For this compound diterpenoids, solvents like toluene, acetone, or ethyl acetate (B1210297) are commonly used. nih.govresearchgate.netuchile.cl

The resulting crude extract is a complex mixture that is then subjected to chromatographic fractionation. Column chromatography, often using silica (B1680970) gel as the stationary phase, is a primary technique for the initial separation. uchile.cl The extract is loaded onto the column, and a mobile phase (a solvent or mixture of solvents) is passed through it. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected sequentially and analyzed, often by Thin-Layer Chromatography (TLC), to pool those with similar components. This process is repeated, sometimes with different solvent systems or stationary phases, to achieve further purification. High-Performance Liquid Chromatography (HPLC) is often employed in the final stages to isolate compounds to a high degree of purity.

Emerging Methodologies in Natural Product Isolation (e.g., Natural Deep Eutectic Solvents)

In recent years, there has been a significant push towards "green chemistry" in natural product isolation. Natural Deep Eutectic Solvents (NADES) represent a promising emerging methodology. NADES are mixtures of natural, non-toxic compounds such as sugars, organic acids, and choline (B1196258) chloride, which form a eutectic mixture with a melting point significantly lower than that of its individual components.

These solvents are considered environmentally friendly, biodegradable, and have a high capacity for dissolving a wide range of phytonutrients, including terpenoids. While specific studies on the application of NADES for this compound extraction are still emerging, their successful use in extracting other terpenoids suggests they are a viable and sustainable alternative to conventional volatile organic solvents. This approach could enhance the extraction efficiency of beyeranes while aligning with green chemistry principles.

Investigation of Novel this compound Structures from Recently Discovered Natural Isolates

Ongoing phytochemical research continues to uncover novel this compound structures, many possessing unique functional groups and stereochemistry. These discoveries expand the chemical diversity of this class of diterpenoids.

A landmark study on the heartwood of Excoecaria parvifolia led to the isolation of twelve this compound diterpenes, four of which were previously unknown. nih.gov These novel compounds featured unusual structural modifications, demonstrating nature's ability to generate complex molecular architectures.

Similarly, investigations into Fabiana densa var. ramulosa have yielded new ester derivatives of ent-beyer-15-en-18-ol, such as the succinate (B1194679) and oxalate (B1200264) forms, which were identified as the primary compounds responsible for the extract's bioactivity. nih.gov From the mangrove species Rhizophora mucronata, a novel this compound named Rhizophorin B was isolated and characterized, featuring an epoxy bridge between C-3 and C-20. researchgate.net

| Compound Name/Structure | Botanical Source | Key Structural Features |

|---|---|---|

| ent-3-oxa-beyer-15-en-2-one | Excoecaria parvifolia | An unusual nor-lactone structure with an oxygen atom incorporated into the A-ring. nih.gov |

| ent-15,16-epoxy-2-hydroxy-19-norbeyer-1,4-dien-3-one | Excoecaria parvifolia | Features an epoxy group across the C15-C16 double bond and a dienone system in the A-ring. nih.gov |

| methyl ent-2,4-seco-15,16-epoxy-4-oxo-3,19-dinorbeyer-15-en-2-oate | Excoecaria parvifolia | A seco-beyerane where the A-ring has been cleaved, resulting in a dinor structure with a methyl ester. nih.gov |

| ent-2,17-dihydroxy-19-norbeyer-1,4,15-trien-3-one | Excoecaria parvifolia | A highly unsaturated derivative with a trien-one system. nih.gov |

| ent-beyer-15-en-18-O-oxalate | Fabiana densa var. ramulosa | An oxalate ester derivative at the C-18 position. nih.gov |

| Rhizophorin B (ent-3β,20-epoxy-3α,18-dihydroxy-15-beyerene) | Rhizophora mucronata | Contains a rare epoxy linkage between C-3 and C-20, forming an additional ring. researchgate.net |

Chemical Synthesis and Derivatization of Beyerane

The intricate and stereochemically rich tetracyclic structure of beyerane diterpenoids has made them compelling targets for synthetic chemists. The development of methods to construct and modify the this compound scaffold is crucial for verifying proposed structures of natural products, enabling access to analogues for structure-activity relationship studies, and exploring novel chemical reactivity. Synthetic efforts are broadly categorized into the total synthesis of the core structure from simple precursors and the semisynthesis or chemical modification of readily available natural precursors.

Biosynthesis of Beyerane Diterpenoids

Enzymatic Pathways for Beyerane Elucidation

The formation of the intricate tetracyclic this compound skeleton is orchestrated by specific enzymes, primarily diterpene synthases, which catalyze the cyclization and rearrangement reactions. researchgate.netescholarship.org

Initial Isoprenoid Precursor Cyclization (e.g., Geranylgeranyl Diphosphate)

The biosynthesis of this compound, like other diterpenes, begins with the acyclic 20-carbon precursor, geranylgeranyl diphosphate (B83284) (GGPP). researchgate.netnih.gov GGPP is a linear molecule that undergoes enzymatic cyclization to form the initial ring structures. researchgate.netrsc.org This cyclization is typically the committed step in diterpene biosynthesis and is catalyzed by diterpene synthases. escholarship.org The process involves the ionization of the diphosphate group, generating a carbocation that initiates the cyclization cascade. escholarship.orgiastate.edu

Key Diterpene Synthases and Their Catalytic Mechanisms

Diterpene synthases (diTPSs) are the key enzymes responsible for converting GGPP into various diterpene scaffolds, including the this compound skeleton. escholarship.org These enzymes catalyze carbocation-driven cyclization and rearrangement reactions. escholarship.orgnih.gov The catalytic mechanism typically involves the ionization of the diphosphate ester, forming an allylic carbocation. iastate.edu This is followed by a series of intramolecular carbon-carbon double bond additions and Wagner-Meerwein rearrangements, leading to the formation of the characteristic ring system of this compound. researchgate.netiastate.edunih.gov The specific folding and architecture of the enzyme's active site play a crucial role in guiding these carbocationic cascades and determining the final diterpene product. iastate.edu Studies have suggested that the pyrophosphate co-product released during the initial ionization step may also influence the direction of carbocation migration. iastate.edu

Late-Stage Oxidative and Diversifying Enzymatic Modifications in this compound Biosynthesis

Following the initial cyclization and rearrangement catalyzed by diterpene synthases, the this compound skeleton can undergo further enzymatic modifications. These late-stage steps often involve oxidative enzymes, such as cytochrome P450 monooxygenases, which introduce hydroxyl, carboxyl, or other functional groups to the core structure. researchgate.netresearchgate.netnih.gov These modifications contribute to the structural diversity observed in naturally occurring this compound diterpenoids and can influence their biological activities. researchgate.net While the initial cyclization by diterpene synthases establishes the basic carbon skeleton, the subsequent oxidative steps are crucial for generating the vast array of functionalized this compound derivatives found in nature. researchgate.net

Comparative Biosynthesis with Related Tetracyclic Diterpenoid Skeletons (e.g., ent-Kaurene (B36324), ent-Atiserene)

This compound shares a common biosynthetic origin with other tetracyclic diterpenoid skeletons like ent-kaurene and ent-atiserene, all being derived from GGPP. researchgate.netfrontiersin.orgnih.gov The divergence in the biosynthetic pathways leading to these different skeletons occurs during the cyclization and rearrangement steps catalyzed by distinct diterpene synthases. researchgate.netebi.ac.uk While the initial cyclization of GGPP to form a bicyclic intermediate (such as ent-copalyl diphosphate) can be a common step, subsequent cyclizations and rearrangements differ, leading to the formation of the unique ring systems of this compound, ent-kaurene, and ent-atiserene. researchgate.netfrontiersin.orgnih.gov For instance, the ent-beyeran-16-yl carbocation has been identified as a key intermediate that can lead to the formation of ent-beyerene, ent-kaurene, ent-trachylobane, and ent-atiserene through different rearrangement pathways. nih.govepa.gov The specific diterpene synthase involved dictates the fate of this intermediate and thus the final tetracyclic scaffold produced. researchgate.netebi.ac.uk

Biotechnological Production and Engineered Biosynthesis of this compound

The structural complexity and potential bioactivities of diterpenoids, including this compound, have spurred interest in their biotechnological production. researchgate.netd-nb.info Engineered biosynthesis in heterologous host systems offers a promising alternative to traditional extraction from natural sources, which can be limited by low yields and environmental factors. researchgate.netd-nb.infonih.gov

Reconstitution of this compound Biosynthetic Pathways in Heterologous Systems

Reconstituting the biosynthetic pathways of this compound in heterologous systems, such as Escherichia coli or Saccharomyces cerevisiae, involves introducing the genes encoding the relevant diterpene synthases and other necessary enzymes from the native producing organism into the host. researchgate.netd-nb.info This allows for the microbial production of this compound and its derivatives. researchgate.net Challenges in engineered biosynthesis include optimizing the expression of foreign enzymes, ensuring the availability of the precursor GGPP, and efficiently channeling intermediates through the desired pathway. researchgate.netd-nb.info Despite these challenges, successful strategies have been developed for the heterologous production of related diterpenoids, providing a basis for the engineered biosynthesis of this compound. researchgate.net Further engineering may involve optimizing metabolic flux towards GGPP production and improving the catalytic efficiency of the introduced this compound biosynthetic enzymes. d-nb.info

Metabolic Engineering Strategies for Enhanced Titer and Diversity

Metabolic engineering offers powerful strategies to improve the production of desired natural products, including diterpenoids like this compound, in heterologous hosts such as Escherichia coli and Saccharomyces cerevisiae jmb.or.krnih.gov. These strategies primarily focus on increasing the supply of precursor metabolites and optimizing the efficiency and specificity of the downstream biosynthetic pathway enzymes pnas.org.

A common approach involves enhancing the endogenous supply of IPP and DMAPP precursors by rerouting or amplifying metabolic flux in the host's isoprenoid metabolism pathways (MVA or MEP) nih.govpnas.orgmdpi.com. Studies have shown that increasing the flux towards these precursors is essential for high-titer terpenoid production nih.govjmb.or.krpnas.org. For instance, overexpression of key genes in the MEP pathway, such as 1-deoxyxylulose-5-phosphate synthase (DXS), IspA, and IDI, has been demonstrated to improve the titer of isoprenoid precursors nih.govjmb.or.kr. Similarly, reconstituting and enhancing the MVA pathway in E. coli has led to increased titers of terpenoids mdpi.com.

However, simply increasing precursor supply may not be sufficient if the downstream pathway enzymes have limited capacity or undesirable promiscuity, leading to low metabolic fluxes and byproduct formation pnas.org. Therefore, metabolic engineering strategies also target the diterpene synthases and other modifying enzymes.

One strategy is to screen and select for highly active diterpene synthases from different species mdpi.comacs.org. Additionally, protein engineering approaches, such as site-directed mutagenesis and combinatorial mutagenesis, can be applied to optimize the catalytic properties of these enzymes, improving both the production titer and the selectivity towards the desired diterpenoid scaffold pnas.orgacs.org. For example, engineering geranylgeranyl diphosphate synthase and levopimaradiene (B1200008) synthase through combinatorial mutations resulted in pathway variants with significantly increased diterpenoid production and improved selectivity pnas.org.

Furthermore, balancing the metabolic network and addressing potential bottlenecks is crucial for enhancing titer acs.org. This can involve optimizing the expression levels of pathway enzymes, improving the supply of cofactors like NADPH, and enhancing product trafficking or efflux to prevent intracellular accumulation that can be detrimental to the host cell mdpi.comacs.orgmdpi.com.

To increase the diversity of diterpenoids produced, strategies can involve introducing or engineering diTPSs with different product specificities or combining different sets of diTPSs and modifying enzymes in a modular fashion researchgate.netnih.govoup.com. The inherent plasticity of diTPS active sites, where even single amino acid substitutions can alter product outcomes, provides opportunities for engineering enzymes to produce novel diterpenoid structures oup.com.

Research findings highlight the effectiveness of combining these metabolic and protein engineering strategies. For instance, a study combining precursor flux amplification and engineered synthases achieved a substantial increase in levopimaradiene levels pnas.org. Another study focusing on miltiradiene (B1257523) biosynthesis in Saccharomyces cerevisiae employed strategies including strengthening the MVA pathway, screening and engineering synthases, and optimizing acetyl-CoA supply and product efflux, resulting in a high titer acs.org.

While specific detailed research findings on metabolic engineering solely for enhancing this compound titer and diversity are not extensively detailed in the provided search results, the principles and strategies applied to other diterpenoids, such as levopimaradiene and miltiradiene, are directly applicable to this compound biosynthesis. The challenges in engineering plant CYP450s in microbial systems for downstream oxidation steps, which are often necessary for producing functionalized diterpenoids from hydrocarbon scaffolds like this compound, are also relevant researchgate.net.

The following table summarizes some key metabolic engineering strategies applied in diterpenoid biosynthesis that are relevant to enhancing titer and diversity.

| Strategy | Description | Impact on Titer | Impact on Diversity | Relevant Examples (Diterpenoids) |

| Enhance Precursor Supply (IPP/DMAPP) | Overexpression/optimization of genes in MVA or MEP pathways (e.g., DXS, IspA, IDI, HMGR) nih.govjmb.or.krmdpi.com. | Increase | Indirect | Lycopene, Isoprenoid precursors, Taxadiene, MK-7, β-carotene, Pentalenene nih.govjmb.or.krmdpi.commdpi.com |

| Screen and Select Diterpene Synthases (diTPSs) | Identifying highly active and specific diTPSs from various sources mdpi.comacs.org. | Increase | Increase | Geraniol, Miltiradiene mdpi.comacs.org |

| Protein Engineering of diTPSs | Site-directed mutagenesis, combinatorial mutations to improve activity and specificity oup.compnas.orgacs.org. | Increase | Increase | Levopimaradiene, Miltiradiene pnas.orgacs.org |

| Balance Metabolic Network | Optimizing enzyme expression levels, cofactor supply (e.g., NADPH), addressing bottlenecks acs.orgmdpi.com. | Increase | Indirect | Miltiradiene, Pentalenene acs.orgmdpi.com |

| Enhance Product Trafficking/Efflux | Modifying cellular transport or export mechanisms to reduce intracellular accumulation acs.org. | Increase | Indirect | Miltiradiene acs.org |

| Combinatorial Biosynthesis (using different enzymes) | Introducing and combining different diTPSs and modifying enzymes to generate a range of structures researchgate.netoup.com. | Increase | Increase | Oxidized kaurenoids researchgate.net |

Structural Elucidation Methodologies for Beyerane Derivatives

Advanced Spectroscopic and Spectrometric Approaches

Modern spectroscopic and spectrometric methods are indispensable for the structural elucidation of novel and known beyerane compounds. researchgate.netacs.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed to provide detailed structural insights. researchgate.netacs.org

NMR spectroscopy is a cornerstone technique for determining the intricate three-dimensional structure of this compound derivatives. core.ac.uknih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary for the complete and unambiguous assignment of all proton and carbon signals within the molecule. emerypharma.com

One-dimensional NMR experiments provide fundamental information about the chemical environment of individual nuclei within the this compound scaffold.

¹H NMR (Proton NMR): The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J). emerypharma.com For instance, the ¹H NMR spectrum of a this compound derivative might show characteristic signals for methyl groups as singlets, and various methylene (B1212753) and methine protons as multiplets, providing initial clues about the core structure. nih.gov

¹³C NMR (Carbon-13 NMR): This technique provides a count of the non-equivalent carbon atoms in the molecule. mdpi.com The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., methyl, methylene, methine, quaternary, carbonyl, olefinic). magritek.com For example, the ¹³C NMR spectrum of 18-O-(E)-p-coumaroylbeyer-15-ene-18-ol displays signals corresponding to the this compound skeleton and the attached coumaroyl moiety. scispace.com

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. nanalysis.com DEPT-90 spectra show only CH signals, while DEPT-135 spectra show CH and CH₃ signals with positive phase and CH₂ signals with negative phase. magritek.com This information is crucial for assigning the carbon signals observed in the ¹³C NMR spectrum. nanalysis.com

Table 1: Illustrative ¹H and ¹³C NMR Data for a this compound Derivative

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Multiplicity (J in Hz) |

| 3 | 35.1 | 2.03 | m |

| 4 | 37.4 | - | - |

| 5 | 49.0 | 1.16 | dd (11.4, 2.4) |

| 9 | 49.9 | 1.31 | d (4.8) |

| 15 | 136.0 | 6.22 | d (6.0) |

| 16 | 132.8 | 5.78 | d (6.0) |

| 17 | 23.3 | 1.06 | s |

| 18 | 68.8 | 3.39, 3.10 | d (10.8), d (10.8) |

| 19 | 18.0 | 0.84 | s |

| 20 | 15.6 | 1.22 | s |

| Data derived from studies on various this compound derivatives for illustrative purposes. scispace.com |

Two-dimensional NMR experiments are essential for establishing the complete bonding network and the spatial arrangement of atoms in this compound derivatives. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds (²JHH, ³JHH). libretexts.orgcreative-biostructure.com Cross-peaks in a COSY spectrum connect protons that are neighbors in the carbon skeleton, allowing for the tracing of proton-proton connectivity pathways. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbon atoms. creative-biostructure.comwikipedia.org Each cross-peak in an HSQC spectrum represents a C-H bond, providing a direct link between the ¹H and ¹³C NMR data. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two to four bonds (²JCH, ³JCH, ⁴JCH). creative-biostructure.comwikipedia.org This is particularly valuable for identifying connections across quaternary carbons and ester/ether linkages, helping to piece together different fragments of the molecule. acs.org For example, HMBC correlations can confirm the position of a substituent on the this compound core. scispace.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation experiment that identifies protons that are physically close to each other, regardless of whether they are bonded. libretexts.orgcreative-biostructure.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. This technique is crucial for determining the relative stereochemistry of the molecule, such as the orientation of substituents and the fusion of the ring systems. libretexts.org For instance, NOESY correlations can establish the β-axial orientation of a hydroxyl group by showing its proximity to specific axial protons. scispace.com

Table 2: Application of 2D NMR Techniques in this compound Structural Elucidation

| 2D NMR Experiment | Type of Correlation | Information Gained |

| COSY | ¹H-¹H through-bond (2-3 bonds) | Identifies neighboring protons, establishes spin systems. slideshare.net |

| HSQC | ¹H-¹³C one-bond | Directly connects protons to their attached carbons. slideshare.netprinceton.edu |

| HMBC | ¹H-¹³C multiple-bond (2-4 bonds) | Connects molecular fragments across non-protonated centers. slideshare.netprinceton.edu |

| NOESY | ¹H-¹H through-space (<5 Å) | Determines relative stereochemistry and 3D conformation. slideshare.netprinceton.edu |

Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound. acs.org

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. fiveable.meresearchgate.net This precision allows for the unambiguous determination of the elemental composition of the parent ion. nih.govlibretexts.org By comparing the experimentally measured exact mass with calculated masses for potential formulas, the molecular formula of a this compound derivative can be confidently established. measurlabs.com For example, the molecular formula of a new this compound derivative, obtsurin A, was determined as C₂₉H₃₈O₃ based on the molecular ion peak in its HR-EI-MS spectrum. scispace.com

Table 3: Example of HRMS Data for a Hypothetical this compound Derivative

| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Found Mass (m/z) [M+Na]⁺ |

| This compound Derivative X | C₂₀H₃₄ONa | 313.2507 | 313.26 |

| This compound Derivative Y | C₃₄H₅₀O₁₁Na | 657.3245 | 657.3248 |

| Data derived from literature for illustrative purposes. nih.gov |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. longdom.orgwikipedia.org In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are then analyzed. labmanager.comnationalmaglab.org The fragmentation pattern provides valuable information about the molecule's structure, as the fragmentation often occurs at weaker bonds or leads to the formation of stable fragment ions. unt.edu This data can help to identify and locate substituents and characterize the core this compound skeleton. longdom.org

Infrared (IR) Spectroscopy for Characterization of Functional Groups in this compound

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the various functional groups present within a molecule. ufl.eduntu.edu.sg When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. masterorganicchemistry.com By measuring the absorption of this radiation, an IR spectrum is generated, which essentially provides a "molecular fingerprint," revealing the presence of characteristic functional groups. ufl.edumasterorganicchemistry.com

In the analysis of this compound derivatives, IR spectroscopy is instrumental in identifying key structural features. The presence of hydroxyl (-OH) groups, for instance, is indicated by a broad absorption band typically in the region of 3550-3200 cm⁻¹. ulisboa.ptlibretexts.org Carbonyl (C=O) groups, found in ketones, aldehydes, and esters, exhibit a strong, sharp absorption peak in the range of 1780-1650 cm⁻¹. masterorganicchemistry.comlibretexts.org The exact position of this peak can provide further clues about the nature of the carbonyl group. masterorganicchemistry.com

Furthermore, the presence of carbon-carbon double bonds (C=C) in the this compound skeleton, such as in beyerene (B14174232) derivatives, can be identified by a stretching vibration around 1680-1640 cm⁻¹. libretexts.orgvscht.cz The C-H stretching vibrations associated with these unsaturated centers appear at slightly higher frequencies (around 3100-3000 cm⁻¹) than those of saturated (alkane) C-H bonds (below 3000 cm⁻¹). vscht.cz Aromatic rings, if present as substituents on the this compound core, would show characteristic absorptions for C-H stretching at approximately 3100-3000 cm⁻¹ and for ring C-C stretching in the 1600-1400 cm⁻¹ region. vscht.cz

Table 1: Characteristic IR Absorption Frequencies for Functional Groups in this compound Derivatives

| Functional Group | Type of Vibration | Characteristic Absorption (cm⁻¹) | Source(s) |

| Hydroxyl (-OH) | Stretching, intermolecularly bonded | 3550-3200 (broad) | ulisboa.ptlibretexts.org |

| Carbonyl (C=O) | Stretching | 1780-1650 (strong, sharp) | masterorganicchemistry.comlibretexts.org |

| Alkene (C=C) | Stretching | 1680-1640 | libretexts.orgvscht.cz |

| Alkene (=C-H) | Stretching | 3100-3000 | vscht.cz |

| Alkane (-C-H) | Stretching | <3000 | vscht.cz |

| Aromatic Ring (C=C) | Stretching | 1600-1400 | vscht.cz |

| Aromatic Ring (=C-H) | Stretching | 3100-3000 | vscht.cz |

X-ray Crystallography for Definitive Absolute Configuration and Conformation of this compound

While spectroscopic methods like NMR and IR provide valuable information about the connectivity and functional groups, X-ray crystallography stands as the definitive method for determining the absolute configuration and three-dimensional conformation of a crystalline compound. nih.govresearchgate.net This technique involves irradiating a single crystal of the this compound derivative with X-rays and analyzing the resulting diffraction pattern. The way the X-rays are scattered by the electrons in the molecule allows for the calculation of the precise position of each atom in the crystal lattice.

The determination of the absolute configuration is crucial for chiral molecules like beyeranes and relies on a phenomenon known as anomalous dispersion or resonant scattering. researchgate.net This effect, which is more pronounced for heavier atoms, creates small but measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane). researchgate.netchem-soc.si The analysis of these differences allows for the unambiguous assignment of the (R) or (S) configuration at each chiral center. The Flack parameter is a key value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration; a value close to zero confirms the correct enantiomer. ox.ac.uk

For instance, the absolute configuration of mascaroside (B1197509) was definitively established using X-ray crystallography. kyoto-u.ac.jp Similarly, the structures of other complex diterpenoids, such as foetidumin A, have been confirmed through single-crystal X-ray diffraction (SC-XRD) analyses. researchgate.net This technique provides an unequivocal model of the molecule's conformation in the solid state, detailing bond lengths, bond angles, and torsional angles, which is invaluable for understanding its biological activity. However, a significant limitation is the necessity of obtaining a high-quality single crystal of the compound, which can be a challenging process. researchgate.net

Chiral Analysis Techniques for Enantiomeric and Diastereomeric this compound Compounds

This compound natural products possess multiple chiral centers, leading to the possibility of various stereoisomers, including enantiomers and diastereomers. Enantiomers are non-superimposable mirror images, while diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com Distinguishing between these isomers is critical, as they can exhibit different biological activities.

Chiral analysis encompasses techniques designed to separate and quantify these different stereoisomers. wikipedia.org A common strategy involves chiral chromatography, where the enantiomers or diastereomers are separated based on their differential interactions with a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). wikipedia.org

Alternatively, an indirect method involves derivatizing the this compound mixture with a chiral derivatizing agent to form diastereomeric adducts. wikipedia.org Since diastereomers have different physical properties, they can be separated using standard achiral chromatography techniques. wikipedia.org

The relationship between different this compound stereoisomers can be predicted if the absolute configuration of each chiral center is known. masterorganicchemistry.com For a given this compound with a specific configuration, say (1R, 2S, 5R, ...), its enantiomer will have the opposite configuration at all chiral centers, i.e., (1S, 2R, 5S, ...). A diastereomer, on the other hand, will have the same configuration at one or more, but not all, of the chiral centers. masterorganicchemistry.com The synthesis and study of new diterpene-based chiral compounds, including those in the this compound series, often involve the creation and separation of such diastereomers. u-szeged.hu

Integrated Spectroscopic Data Analysis for Novel this compound Chemical Entities

The structural elucidation of a novel this compound derivative is rarely accomplished using a single analytical technique. Instead, it requires the integration of data from multiple spectroscopic methods to piece together the molecular puzzle. This comprehensive approach typically combines information from one-dimensional (¹H and ¹³C) and two-dimensional NMR spectroscopy, mass spectrometry, and infrared (IR) spectroscopy. researchgate.net

The process begins with mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), which provides the precise molecular weight and, consequently, the molecular formula of the new compound. nih.gov IR spectroscopy then offers initial clues about the functional groups present, as detailed in section 5.1.3.

The core of the structural analysis, however, lies in the detailed interpretation of NMR data. ¹H NMR reveals the number and chemical environment of protons, while ¹³C NMR provides similar information for the carbon atoms. More advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between atoms. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range correlations between protons and carbons, allowing for the assembly of the complete carbon skeleton. researchgate.net The relative stereochemistry can often be deduced from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which identify protons that are close in space.

By combining the molecular formula from MS, the functional groups from IR, and the detailed connectivity and stereochemical information from a full suite of NMR experiments, chemists can propose a complete structure for a novel this compound. researchgate.netnih.gov This proposed structure is often confirmed by comparing its spectroscopic data with those of known, related compounds. researchgate.net In many cases, the final, unambiguous proof of structure, including absolute stereochemistry, is achieved through X-ray crystallography, as discussed in section 5.1.4. researchgate.net The development of computational tools and software packages for integrative spectroscopic data analysis further streamlines this complex process. biorxiv.orgnih.gov

Biological Activities and Mechanistic Investigations of Beyerane Compounds

Research into Anti-infective Properties

Beyerane diterpenoids have demonstrated a notable spectrum of activities against various pathogens, including bacteria, fungi, and protozoa. This has positioned them as a promising scaffold for the development of new anti-infective therapies.

Antibacterial Activity and Proposed Mechanisms of Action

The antibacterial potential of this compound compounds is a significant area of study, with research focusing on both direct action against bacteria and the potentiation of existing antibiotics.

A critical challenge in modern medicine is the rise of antibiotic resistance. This compound compounds have emerged as promising agents to combat this threat, specifically by inhibiting enzymes that confer resistance. A key target is the ArnT (undecaprenyl phosphate-alpha-4-amino-4-deoxy-l-arabinose arabinosyl transferase) enzyme found in Gram-negative bacteria like Pseudomonas aeruginosa. researchgate.netacs.orgnih.gov This enzyme is responsible for a major colistin (B93849) resistance mechanism. nih.gov ArnT modifies the lipid A component of lipopolysaccharide (LPS) by adding a 4-amino-4-deoxy-L-arabinose (L-Ara4N) group, which decreases the net negative charge of the bacterial outer membrane and reduces the binding affinity of the positively charged colistin antibiotic. acs.orgnih.gov

An ent-beyerene diterpene, isolated from Fabiana densa var. ramulosa, was identified as a potent inhibitor of ArnT. nih.gov This discovery prompted the synthesis of numerous analogues to explore the structure-activity relationship (SAR). nih.gov Studies revealed that the ent-beyerane scaffold is crucial for this activity and is more effective than the corresponding ent-beyerene structure (which contains a C15-C16 double bond). acs.org Furthermore, for efficient inhibition of ArnT, a structural motif that mimics the natural L-Ara4N substrate is beneficial. acs.org Specifically, the presence of an oxalate-like group at the C-18 or C-19 position, or a sugar residue at C-19, has been shown to be essential for potent activity. acs.org

These this compound-based ArnT inhibitors function as "adjuvant" therapies. While they may not possess strong intrinsic antibacterial activity, they effectively resensitize resistant bacteria to colistin. nih.gov This synergistic effect has been demonstrated to restore the efficacy of colistin against clinically isolated resistant strains of P. aeruginosa. acs.org

Table 1: Adjuvant Activity of this compound Analogues with Colistin against Resistant P. aeruginosa

| Compound | Bacterial Strain | Concentration of this compound (µM) | Fold Reduction of Colistin MIC | Reference |

|---|---|---|---|---|

| Analogue 12 | P. aeruginosa MG75 | 32 | 16 | acs.org |

| Analogue 15 | P. aeruginosa MG75 | 64 | 16 | acs.org |

| Analogue 3 (succinoyl) | PA14 colR 5 | Not specified | Completely inhibited growth with 8 µg/mL colistin | acs.org |

| Analogue 14 | PA14 colR 5 | Not specified | Completely inhibited growth with 8 µg/mL colistin | acs.org |

| Analogue 15 | PA14 colR 5 | Not specified | Completely inhibited growth with 8 µg/mL colistin | acs.org |

Bacterial virulence factors are molecules that enable a microbe to establish itself on or within a host and enhance its potential to cause disease. These can include toxins, enzymes, and structures involved in adhesion and biofilm formation. academie-sciences.frresearchgate.net Modulating the expression or function of these factors is an attractive anti-infective strategy that may impose less selective pressure for resistance than traditional bactericidal antibiotics. nih.govnih.gov

While the broader class of diterpenoids is known to affect bacterial processes, research specifically linking this compound compounds to the modulation of virulence factors is still an emerging field. General mechanisms of virulence modulation include the disruption of bacterial communication systems like quorum sensing, inhibition of biofilm formation, and neutralization of secreted toxins. nih.govfrontiersin.orgduke.edu For instance, some plant extracts have been shown to reduce biofilm formation, likely by interfering with quorum sensing or inhibiting efflux pumps that contribute to virulence. nih.gov However, dedicated studies to determine if this compound diterpenoids specifically inhibit bacterial biofilm formation, toxin production, or other virulence mechanisms are not yet widely reported in the literature. This represents a potential area for future investigation to further broaden the anti-infective applications of the this compound scaffold.

Antifungal and Antiprotozoal Activities of this compound Diterpenoids

The anti-infective scope of this compound diterpenoids extends to eukaryotic pathogens, including protozoa and fungi. nih.gov A significant focus has been on their potential against Leishmania, the protozoan parasite responsible for leishmaniasis. researchgate.netnih.gov

Several ent-beyerene diterpenoids have been identified as promising antileishmanial agents. researchgate.net Two natural isomeric beyerenols, isolated from Baccharis tola, demonstrated noteworthy activity against intracellular amastigotes of Leishmania (Viannia) braziliensis, the causative agent of cutaneous leishmaniasis. nih.gov Synthetic modifications of the this compound skeleton have been explored to enhance this activity. It was found that the presence of nitrogen-containing groups at positions C-15 or C-16 could significantly increase leishmanicidal potency, though sometimes at the cost of increased cytotoxicity. researchgate.net In contrast, oxidation of the C-18 hydroxymethyl group to a carboxylic acid was found to decrease the activity. researchgate.net

In vivo studies using a hamster model of cutaneous leishmaniasis showed that topical application of creams containing beyerenols led to a cure in 50% of the infected animals, highlighting their therapeutic potential. nih.govx-mol.com

Regarding antifungal activity, a this compound diterpenoid from Plectranthus saccatus was tested against the fungus Cladosporium herbarum, although other diterpenoid types (abietanes) from the same study showed more potent activity. nih.gov This suggests that while the this compound skeleton has potential, further structural optimization may be needed to develop potent antifungal agents.

Table 2: Antiprotozoal Activity of this compound Diterpenoids against L. (V.) braziliensis

| Compound | EC50 (µg/mL) | Selectivity Index (SI) | Target | Reference |

|---|---|---|---|---|

| Beyerenol 1 | 4.6 ± 9.4 | 5.1 | Amastigotes | nih.gov |

| Beyerenol 2 | 5.3 ± 9.4 | 7.7 | Amastigotes | nih.gov |

| Hydrazone intermediate 10 | 1.1 ± 0.1 | 3.1 | Amastigotes | nih.govx-mol.com |

| Hydrazone intermediate 11 | 1.3 ± 0.04 | 3.5 | Amastigotes | nih.govx-mol.com |

Antiviral Properties and Mechanistic Insights

The antiviral potential of diterpenoids as a chemical class is well-documented, with various compounds showing activity against viruses such as herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza. nih.govsci-hub.semdpi.com The investigation into the specific antiviral properties of this compound-type diterpenoids is a component of this broader research effort.

While extensive studies focusing solely on this compound antiviral activity are limited, some reports indicate their potential. Marginal activity against HIV-1 has been reported for some ent-beyerene derivatives. researchgate.net The broader family of tetracyclic diterpenoids, which includes beyeranes, has been a source of compounds with antiviral effects. sci-hub.se For example, cassane diterpenoids are known to possess antiviral properties. sci-hub.se Given the structural similarities and the established bioactivity of related diterpenoid classes, the this compound skeleton is considered a valid framework for the exploration and development of new antiviral agents. dntb.gov.ua Future research is needed to screen a wider range of this compound compounds against various viruses and to elucidate their specific mechanisms of action, which could involve inhibiting viral entry, replication enzymes, or other essential processes.

Anti-inflammatory and Immunomodulatory Effects of this compound

Chronic inflammation is a hallmark of many diseases, and compounds that can safely modulate the immune response are of high therapeutic value. Diterpenes, including those with a this compound skeleton, have shown significant promise as anti-inflammatory and immunomodulatory agents. researchgate.net

Research has shown that certain this compound metabolites can exert significant anti-inflammatory effects in vitro. In one study, this compound derivatives demonstrated the ability to reduce the expression of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Specifically, they lowered the mRNA levels of tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2), two central players in the inflammatory cascade. researchgate.net

The general mechanism for many anti-inflammatory diterpenoids involves the inhibition of the NF-κB signaling pathway, a master regulator of inflammatory gene expression. researchgate.net By preventing the activation of NF-κB, these compounds can suppress the production of a wide array of pro-inflammatory cytokines and enzymes. Diterpene-enriched fractions from plant sources have been shown to inhibit macrophage migration and the production of nitric oxide (NO), another important inflammatory signaling molecule. researchgate.net

A new this compound diterpene, ent-7α-acetoxy-15-beyeren-18-oic acid, was isolated from Plectranthus saccatus during a screen for compounds with biological activity, including anti-inflammatory properties. scispace.com The discovery of new this compound structures, coupled with their demonstrated ability to inhibit key inflammatory pathways, underscores their potential as lead compounds for the development of novel anti-inflammatory therapies.

Neurobiological Research on this compound Diterpenoids

Diterpenes, as a class, are recognized for their potential in neurobiological drug research, exhibiting activities such as neuroprotection and anti-neuroinflammation. researchgate.netnih.gov Specific research into this compound diterpenoids has uncovered promising neurotrophic properties.

Several studies have highlighted the ability of this compound compounds to promote neurite outgrowth, a key process in neuronal development and regeneration.

In a study involving the microbial transformation of this compound-type diterpenes, ent-16β-hydroxybeyeran-19-oic acid and its metabolite, a glucosidated derivative known as compound 9, were observed to promote nerve growth factor (NGF)-mediated neurite outgrowth in rat pheochromocytoma (PC12) cells. researchgate.netacs.orgnih.govresearchgate.net

this compound derivatives isolated from the Japanese Cypress (Chamaecyparis obtusa) have also been reported to possess neurite outgrowth-promoting activity. jst.go.jp

The mechanisms underlying the neurobiological effects of this compound diterpenoids are an active area of investigation.

The neurotrophic effects of compounds like ent-16β-hydroxybeyeran-19-oic acid are mediated through the Nerve Growth Factor (NGF) signaling pathway, as their activity was observed in the presence of NGF. researchgate.netacs.orgnih.gov This suggests an enhancement or potentiation of NGF-induced signaling.

However, not all beyeranes exhibit broad neuroactivity. For example, ent-7α-acetoxy-15-beyeren-18-oic acid, isolated from Plectranthus saccatus, was tested for acetylcholinesterase (AChE) inhibition, a target in Alzheimer's disease treatment, but was found to be inactive. scispace.com This indicates a degree of specificity in the neurobiological targets of different this compound derivatives.

Cytotoxic and Anticancer Mechanisms of Action

The cytotoxic properties of this compound diterpenoids against various cancer cell lines have been a significant focus of research. researchgate.net These compounds exert their anticancer effects through mechanisms that include the induction of programmed cell death (apoptosis) and the modulation of the cell cycle.

Various ent-beyerene diterpenoids have demonstrated significant cytotoxic activity against leukemia cells (L1210 and U-937). researchgate.netresearchgate.net For example, diosphenol 2 and nor-lactone 5, isolated from Excoecaria parvifolia, showed potent cytotoxicity against L1210 cells. researchgate.net

Apoptosis is a regulated process of cell self-destruction that is a primary target for many anticancer therapies. nih.gov this compound compounds have been shown to trigger this process through various molecular pathways.

The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism. This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govmdpi.com Some this compound-type diterpenoids are suggested to induce apoptosis by modulating the Bcl-2 family of proteins. lookchem.com

The extrinsic, or death receptor, pathway can also be involved. nih.gov As previously mentioned, the beyerene (B14174232) diterpenoid aleuritopsis A induces apoptosis in lung cancer cells by suppressing the SHP2/ERK1/2 and SHP2/AKT signaling pathways, which are critical for cell survival and proliferation. mdpi.com

In addition to inducing apoptosis, this compound diterpenoids can inhibit cancer cell proliferation by interfering with the cell cycle.

Isosteviol (B191626) sodium, a this compound diterpene derivative, has been shown to induce cell cycle arrest when used in combination with rapamycin. scispace.com

The cell cycle is controlled by cyclin-dependent kinases (CDKs), and modulation of their activity can halt cell division. nih.gov The ability of certain beyeranes to cause cell cycle arrest suggests they may interfere with the function of CDKs or related regulatory proteins, thereby inhibiting the growth of tumor cells. Growth inhibition has been documented for structurally related diterpenes, with specific GI50 values determined against various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (NCI-H460) cancer cells. acs.org

Table of Mentioned this compound and Related Compounds

Enzyme Inhibition Studies by this compound and Its Derivatives

The this compound scaffold has been the subject of various enzyme inhibition studies, revealing its potential to interact with specific biological targets. Research has focused on understanding how these diterpenes and their synthetic or microbially transformed derivatives can modulate the activity of key enzymes involved in plant metabolism and bacterial resistance.

Investigations into the enzyme-inhibiting properties of this compound compounds have identified several specific molecular targets. Notably, these studies have explored their effects on enzymes like ent-kaurene (B36324) synthase (KS), which is crucial for gibberellin biosynthesis in plants, and the bacterial enzyme ArnT, which is implicated in antibiotic resistance.

One area of investigation has been the potential inhibition of α-glucosidase , an enzyme involved in carbohydrate metabolism. In a study involving the microbial transformation of two this compound-type diterpenes, ent-16β-oxobeyeran-19-oic acid and its reduction product, ent-16β-hydroxybeyeran-19-oic acid, the resulting eight metabolites were assayed for their α-glucosidase inhibitory activity. nih.govacs.org However, the study concluded that all the tested this compound compounds were inactive against α-glucosidase. nih.govacs.org

In contrast, significant inhibitory activity has been observed against ent-Kaurene Synthase (KS) from Arabidopsis thaliana. This enzyme catalyzes a critical step in the biosynthesis of gibberellins, a class of plant hormones. Nitrogen-containing analogues of this compound have been shown to be potent inhibitors of KS. These aza-diterpenes act as mimics of carbocation intermediates formed during the natural cyclization reaction. The inhibition data for these compounds are presented below.

| Compound Name | Target Enzyme | IC50 Value (µM) | Inhibition Type |

| 16-Aza-ent-beyerane | ent-Kaurene Synthase | 0.1 | Competitive |

| 16-Aza-ent-trachylobane | ent-Kaurene Synthase | 1 | Competitive |

| ent-Beyeran-16-exo-yl diphosphate (B83284) | ent-Kaurene Synthase | 10 | Competitive |

| Data sourced from inhibition studies on recombinant ent-Kaurene Synthase from Arabidopsis thaliana. researchgate.net |

The potent competitive inhibition by 16-Aza-ent-beyerane, with an IC50 value of 0.1 μM, suggests it binds effectively to the active site of the enzyme, mimicking a key intermediate in the catalytic process. researchgate.net

Another significant enzyme target is the undecaprenyl phosphate-alpha-4-amino-4-deoxy-l-arabinose arabinosyl transferase (ArnT) . This enzyme is responsible for modifying lipid A in the outer membrane of Gram-negative bacteria like Pseudomonas aeruginosa, leading to resistance against colistin, a last-resort antibiotic. dntb.gov.uaresearchgate.net this compound derivatives have been identified as promising inhibitors of ArnT, thereby acting as colistin adjuvants. nih.govacs.org

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Bioactivity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. sioc-journal.cn For this compound diterpenes, these studies have been crucial in identifying the structural features necessary for their enzyme-inhibiting effects, particularly against the ArnT enzyme.

SAR studies have pinpointed several key structural elements of the this compound scaffold that are essential for its bioactivity. A "pharmacophore" refers to the specific three-dimensional arrangement of atoms or functional groups responsible for a molecule's biological activity.

The ent-Beyerane Scaffold: The core tetracyclic structure of ent-beyerane itself has been identified as a privileged scaffold for developing ArnT inhibitors. nih.govacs.orgdntb.gov.ua Comparative studies have shown that the ent-beyerane scaffold confers higher activity than the related ent-beyerene scaffold, indicating that the saturation of the bond between carbons C-15 and C-16 is beneficial for this specific activity. nih.govacs.org

Functionalization at C-18/C-19: The presence of an oxalate-like functional group at either the C-18 or C-19 position is considered essential for potent inhibitory activity against ArnT. nih.govacs.orgresearchgate.net This group is believed to be crucial for establishing hydrogen-bond interactions within the enzyme's binding site. nih.govacs.org

Sugar Moieties: The introduction of a sugar residue at the C-19 position has been shown to retain or enhance activity. It is hypothesized that this sugar moiety mimics L-Ara4N, the natural substrate of the ArnT enzyme. nih.govacs.orgresearchgate.net

Triazole Moieties: In other contexts, such as the development of anticancer agents, the introduction of a 1,2,3-triazole ring to natural product scaffolds, including diterpenoids like isosteviol (an ent-beyerane derivative), is a recognized strategy for creating new bioactive compounds. nih.gov The hydrophobicity of the triazole moiety has been noted to play a key role in the inhibitory activities of these conjugates.

The three-dimensional arrangement of atoms (stereochemistry) and the nature of chemical modifications (functionalization) profoundly impact the biological effectiveness of this compound derivatives.

Stereochemistry at C-4: The stereochemistry at the C-4 position of the this compound skeleton appears to be important for the proper orientation of the crucial functional group at C-18 within the ArnT binding pocket. nih.govacs.org This highlights the importance of precise three-dimensional structure for effective enzyme-ligand interaction.

Unsaturation at C-15/C-16: As mentioned, the saturation of the C15-C16 double bond (i.e., an ent-beyerane vs. an ent-beyerene scaffold) influences bioactivity. The ent-beyerane scaffold demonstrates higher activity as a colistin adjuvant, suggesting the lack of the double bond is favorable for ArnT inhibition. nih.govacs.org

Chain Length and Flexibility: The length and flexibility of the alkyl chain that connects the functional group at the C-18 or C-19 position to the main scaffold also affect the biological activity. nih.govacs.org This suggests that an optimal distance and conformational freedom are required for the pharmacophoric group to interact effectively with the enzyme's active site.

Theoretical and Computational Studies of Beyerane

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential tools for exploring the three-dimensional structures and dynamic behavior of molecules. nih.govrsc.org For Beyerane scaffolds, these methods can help understand their flexibility, preferred shapes, and how they interact with their environment or other molecules.

Conformational Analysis and Energy Landscapes of this compound Scaffolds

Conformational analysis aims to identify the different possible spatial arrangements (conformations) of a molecule and their relative energies. nih.gov The energy landscape represents the energy of a molecule as a function of its conformational coordinates, highlighting stable conformations (minima) and the energy barriers between them. nih.govresearchgate.netnih.gov For this compound scaffolds, computational conformational analysis can reveal the most stable 3D structures and the ease with which the molecule can transition between different shapes. Studies involving molecular dynamics simulations and energy minimization have been used to examine the structures and modifications of ent-kaurane and this compound. googleapis.com

Protein-Ligand Docking and Molecular Interaction Studies with this compound Compounds

Protein-ligand docking is a computational technique used to predict the binding pose and affinity of a small molecule (ligand) to a protein target. galaxyproject.orgrsc.orgnih.govresearchgate.net This is particularly relevant for understanding the potential biological activities of this compound derivatives. Molecular interaction studies delve into the specific forces (e.g., hydrogen bonds, van der Waals interactions) that govern the binding between a this compound compound and a protein. nih.gov

Molecular docking simulations have been employed to investigate the putative binding mode of ent-beyerane diterpenes, specifically as potential inhibitors of the bacterial enzyme ArnT, which is involved in colistin (B93849) resistance. acs.orgnih.govresearchgate.net These simulations utilized the crystallographic structure of ArnT in complex with undecaprenyl phosphate (B84403) as a rigid receptor. acs.orgnih.govresearchgate.net Different scoring functions were used to evaluate the affinity of designed this compound derivatives for ArnT. acs.orgresearchgate.net Results indicated that an ent-beyerane scaffold, along with specific functional groups like an oxalate-like group or a sugar residue at certain positions, is important for binding to the hydrophilic cavity of ArnT, mimicking the natural substrate. acs.orgnih.govresearchgate.net

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations provide a more detailed understanding of the electronic structure of molecules, which is fundamental to their reactivity and spectroscopic properties. mdpi.comaspbs.comarxiv.org These calculations can predict properties like electronic transitions, charge distribution, and vibrational frequencies.

Electronic Structure Analysis and Reactivity Predictions of this compound

Electronic structure analysis involves studying the distribution of electrons within a molecule, including its molecular orbitals (e.g., HOMO and LUMO). rdd.edu.iq This analysis can provide insights into a molecule's potential reactivity, as the shapes and energies of these orbitals dictate how it will interact with other chemical species. rdd.edu.iqnumberanalytics.commit.edu While specific details on the electronic structure analysis and reactivity predictions solely focused on the this compound core were not extensively found, quantum chemical calculations are generally applied to understand the electronic properties and reactivity of various compounds. aspbs.comrdd.edu.iqmit.edu The electronic structure of a molecule plays a crucial role in determining its reactivity. numberanalytics.commit.edu

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are powerful tools for studying reaction mechanisms by identifying transition states and mapping the energy changes along the reaction pathway. smu.eduims.ac.jpnih.govtau.ac.ilsciencedaily.com Transition states are high-energy, short-lived structures that represent the peak of the energy barrier between reactants and products. ims.ac.jpnih.govtau.ac.ilsciencedaily.com Computational studies can help understand how this compound and related compounds are formed or transformed through chemical reactions. For example, computational analysis has been used to revisit the biogenesis of ent-kaurene (B36324) and propose an updated mechanism for the derivation of ent-beyerane from an ent-kauranyl cation, suggesting a Wagner-Meerwein rearrangement. nih.govresearchgate.net This type of rearrangement involves the 1,2-rearrangement of carbocation intermediates. nih.gov

Prediction and Validation of NMR and Chiroptical Data for this compound

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and chiroptical properties (like Electronic Circular Dichroism, ECD), which can then be compared with experimental data for validation. nih.govnmrdb.orgarxiv.orgmdpi.comchemrxiv.org This comparison is crucial for confirming proposed molecular structures and understanding their spectroscopic signatures. Quantum chemical calculations, often coupled with techniques like the MTPA ester method, are used for predicting circular dichroism spectra, which can aid in the structural elucidation of natural products, including ent-beyerane derivatives. sci-hub.se Predicting NMR parameters for 3D chemical structures using machine learning, trained on quantum chemical calculations, offers a computationally efficient approach that can achieve near quantum chemical accuracy. arxiv.orgmdpi.com

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis

Cheminformatics involves the use of computational tools to manage, analyze, and interpret chemical data. dntb.gov.uanih.gov QSAR analysis, a key area within cheminformatics, focuses on developing mathematical models that correlate the structural and physicochemical properties of compounds with their biological activity. neovarsity.orgmdpi.commdpi.com This allows for the prediction of the activity of new or untested compounds based on their molecular descriptors. neovarsity.orgmdpi.comgithub.com

Studies involving ent-beyerane derivatives have utilized cheminformatics approaches to analyze chemical and physicochemical features and explore chemical diversity within compound libraries. bottalab.itnih.gov This is particularly relevant for natural product libraries, which often exhibit a wide range of pharmacophores and structural diversity. bottalab.itnih.gov

QSAR analysis has been applied to isosteviol-related compounds, which possess an ent-beyerane skeleton, to understand the relationship between their structural properties and biological activities, such as inhibitory effects on activated coagulation factor X (FXa) and α-glucosidase. sciforum.netmdpi.comresearchgate.net These studies aim to identify the molecular properties that significantly influence the observed activity. sciforum.netmdpi.commdpi.com

Development of Predictive Models for this compound Bioactivity

The development of predictive models for the bioactivity of this compound derivatives is a crucial application of cheminformatics and QSAR. These models aim to forecast the potential biological activity of compounds before experimental testing, which can save time and resources in the drug discovery process. neovarsity.orggithub.comnih.gov

Predictive models for compounds with an ent-beyerane skeleton have been developed using techniques such as Multivariate Adaptive Regression Splines (MARSplines) to analyze QSARs. sciforum.netmdpi.com For instance, a QSAR analysis of isosteviol (B191626) derivatives as FXa inhibitors identified specific molecular descriptors that strongly correlated with inhibitory activity. These descriptors included those related to the presence of chlorine atoms, uniform distribution of atomic mass, molecular volume, 3D molecular distribution of ionization potential, and intrinsic properties of the molecule. sciforum.netmdpi.com The inclusion of geometrical descriptors in these models highlights the importance of the three-dimensional structure in determining activity. mdpi.com

Another approach involves predicting bioactivity scores against various drug targets using cheminformatics tools. nih.govmdpi.com This method predicts the likelihood of a compound exhibiting biological activity based on its structure. nih.govmdpi.com Higher bioactivity scores suggest an increased probability of being active against targets such as G protein-coupled receptors (GPCRs), kinase inhibitors, ion channel modulators, enzymes, and nuclear receptors. nih.govmdpi.com

Computational studies, including molecular docking, have also been used to investigate the putative binding modes of ent-beyerane derivatives to biological targets, such as the ArnT enzyme, which is involved in colistin resistance in bacteria. bottalab.itnih.govacs.orgacs.org These studies provide insights into how these compounds might interact with proteins at a molecular level, supporting the development of inhibitors. nih.govacs.orgacs.org For example, molecular modeling coupled with microbiological assays suggested that an ent-beyerane scaffold with specific functional groups is important for efficient inhibition of ArnT activity. bottalab.itnih.govacs.org

The accuracy of predictive models depends on factors such as the quality and quantity of data used for training, the selection of appropriate molecular descriptors, and the choice of modeling techniques. nih.gov Ongoing research in cheminformatics and QSAR continues to refine these methods, aiming for more precise and reliable predictions of bioactivity for diverse chemical structures, including complex diterpenoids like those based on the this compound skeleton. neovarsity.orgnih.gov

Future Directions and Emerging Research Avenues for Beyerane

Advancements in Asymmetric and Divergent Synthesis of Complex Beyerane Diterpenoids

Significant progress has been made in the asymmetric and divergent synthesis of complex diterpenoids, including those with the this compound skeleton. Strategies have been developed to access various ent-kaurane, ent-atisane, ent-trachylobane, and ent-beyerane type diterpenoids from common intermediates. researchgate.netacs.org This involves key reactions such as the De Mayo reaction to form bicyclo[3.2.1]octane moieties, bioinspired nucleophilic cyclopropanation, and regioselective cyclopropane (B1198618) fragmentation. researchgate.net

Recent advancements include unified strategies for the asymmetric divergent synthesis of multiple diterpenoids from readily available chiral starting materials, often in a limited number of steps. researchgate.netnih.gov Deconstructive synthesis, which builds new structures through bond cleavage of accessible moieties, and divergent synthesis, which produces multiple natural products from a common intermediate, are emerging principles improving the efficiency and structural diversity of synthetic approaches. researchgate.net The application of late-stage transformations of common synthons has proven effective in accessing diverse C8-ethano-bridged diterpenoids, including ent-beyerane. acs.org

Further research in this area aims to develop even more efficient, stereoselective, and versatile synthetic routes. This includes exploring new catalytic methods, optimizing reaction conditions, and designing novel synthetic strategies that mimic proposed biosynthetic pathways. nih.govchinesechemsoc.org The goal is to enable the rapid and controlled generation of a wide range of complex this compound diterpenoids and their analogs for biological evaluation.

Novel Biosynthetic Engineering Strategies for Targeted this compound Production and Diversification

Understanding and manipulating the biosynthetic pathways of this compound diterpenoids is a crucial area for future research. These compounds are biosynthetically derived from geranylgeranyl diphosphate (B83284) (GGPP) through enzyme-catalyzed cyclization processes and subsequent oxidative metabolism. chinesechemsoc.orgresearchgate.netjmb.or.kr The conversion of ent-kaurene (B36324) to ent-beyerane, for instance, can involve Wagner-Meerwein rearrangements of carbocation intermediates. acs.org

Biosynthetic engineering strategies aim to harness microbial cell factories for the sustainable and targeted production of high-value diterpenoids, including beyeranes. jmb.or.krresearchgate.net This involves reconstructing biosynthetic pathways in host organisms like Escherichia coli and Saccharomyces cerevisiae. researchgate.net Challenges remain in efficiently engineering plant cytochrome P450 enzymes, which are often involved in the later oxidation steps that diversify diterpene structures, within microbial systems. researchgate.net